molecular formula C19H18N2O4 B11044545 2-Amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromen-3-YL cyanide

2-Amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromen-3-YL cyanide

Cat. No.: B11044545
M. Wt: 338.4 g/mol
InChI Key: VEQHPCJGMYFFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromen-3-YL cyanide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple methoxy groups and a cyanide functional group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.

    Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Cyanation: The cyanide group is introduced using a cyanating agent such as potassium cyanide or sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromen-3-YL cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromen-3-YL cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromen-3-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromen-3-YL cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-7-methoxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H18N2O4/c1-22-11-7-8-12-16(9-11)25-19(21)14(10-20)17(12)13-5-4-6-15(23-2)18(13)24-3/h4-9,17H,21H2,1-3H3

InChI Key

VEQHPCJGMYFFJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.